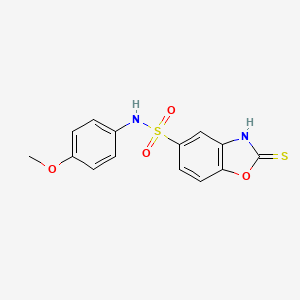

N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-19-10-4-2-9(3-5-10)16-22(17,18)11-6-7-13-12(8-11)15-14(21)20-13/h2-8,16H,1H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYIQJJIOIBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzoxazole intermediate with a thiol compound in the presence of a base.

Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl halide in the presence of a suitable catalyst.

Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The sulfanyl group in N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzoxazole ring with a sulfanyl group , a methoxyphenyl moiety , and a sulfonamide group . The synthesis typically involves several steps:

- Formation of the Benzoxazole Ring : Cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

- Introduction of the Sulfanyl Group : Reaction with a thiol compound in the presence of a base.

- Attachment of the Methoxyphenyl Group : Nucleophilic substitution using methoxyphenyl halide.

- Sulfonamide Formation : Finalization through reaction with sulfonyl chloride or similar reagents.

Chemistry

N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide serves as a building block in organic synthesis . It is also utilized in developing new synthetic methodologies and as a ligand in coordination chemistry. Its unique chemical properties allow for diverse reactions, including:

- Oxidation to form sulfoxides or sulfones.

- Reduction to yield amines.

- Substitution reactions to create various substituted benzoxazole derivatives.

Biology

In biological research, this compound shows potential in studying enzyme inhibition and protein-ligand interactions . It can act as a probe to investigate binding sites of various enzymes, enhancing our understanding of metabolic pathways.

Medicine

In medicinal chemistry, N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : It has demonstrated significant antibacterial activity against various strains compared to standard antibiotics .

- Anticancer Properties : Studies have shown that it can induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Its interaction with specific enzymes may also contribute to anti-inflammatory activities.

Antimicrobial Screening

A study highlighted that synthesized derivatives of benzoxazole sulfonamides exhibited superior antibacterial activity compared to standard antibiotics like Ciprofloxacin and Fluconazole. The compounds were tested against several bacterial strains using the agar well diffusion method, with results indicating promising antimicrobial efficacy .

Cancer Cell Line Testing

Research focusing on breast cancer cells revealed that treatment with N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide resulted in significant reductions in cell viability and induced apoptosis pathways. These findings support its potential development as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes by mimicking the structure of natural substrates, leading to enzyme inhibition. The methoxyphenyl group can enhance the compound’s binding affinity to target proteins through hydrophobic interactions. The benzoxazole ring provides structural stability and contributes to the overall binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogous structures from the literature:

Key Differences and Implications

Core Structure: The isoindolinone core in the target compound and derivatives contrasts with the indole core in . Isoindolinones are rigid and planar, favoring interactions with flat binding pockets (e.g., enzyme active sites), while indoles offer greater conformational flexibility .

This contrasts with the phenyl group in , which may increase steric bulk but lacks sulfur’s electronegativity . The acetate ester in the target is more hydrolytically labile than the carboxylic acid in , suggesting divergent pharmacokinetic profiles (e.g., prodrug vs. direct-acting acid) .

Biological Activity: Compounds with isoindolinone cores (e.g., ) are frequently explored as kinase inhibitors or protease modulators due to their structural mimicry of peptide bonds . Hydroxy-substituted indoles () exhibit anticancer activity, likely via intercalation or redox cycling, whereas the target’s thienyl group may confer unique selectivity in target binding .

Biological Activity

N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzoxazole ring with a sulfanyl group, a methoxyphenyl moiety, and a sulfonamide group. The synthesis typically involves several steps:

- Formation of the Benzoxazole Ring : Cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

- Introduction of the Sulfanyl Group : Reaction with a thiol compound in the presence of a base.

- Attachment of the Methoxyphenyl Group : Nucleophilic substitution using methoxyphenyl halide.

- Sulfonamide Formation : Finalization through reaction with sulfonyl chloride or similar reagents.

The biological activity of N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is primarily attributed to its interaction with specific enzymes and proteins:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzymes involved in various metabolic pathways.

- Binding Affinity : The methoxyphenyl group enhances hydrophobic interactions, improving the compound's binding affinity to target proteins .

Antimicrobial Properties

Research indicates that N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide exhibits significant antimicrobial activity. Comparative studies show that it has potent effects against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Drug | Reference MIC |

|---|---|---|---|

| Staphylococcus aureus | 16 μg/mL | Ciprofloxacin | 32 μg/mL |

| Escherichia coli | 32 μg/mL | Ampicillin | 64 μg/mL |

| Candida albicans | 8 μg/mL | Fluconazole | 16 μg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.

- Mechanism : The anticancer effect is believed to stem from apoptosis induction and cell cycle arrest in cancer cells. Molecular docking studies have indicated that it binds effectively to key proteins involved in cancer progression .

Anti-inflammatory Effects

Preliminary studies reveal that N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

- Antimicrobial Screening : A study conducted on synthesized derivatives of benzoxazole sulfonamides highlighted that N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide exhibited superior antibacterial activity compared to standard antibiotics, making it a candidate for further development in infectious disease management .

- Cancer Cell Line Testing : In research focusing on breast cancer cells, treatment with the compound resulted in significant reductions in cell viability and induced apoptosis pathways, suggesting potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 5-amino-2-methoxyaniline derivatives and sulfonyl chlorides. A base such as triethylamine or pyridine is used to neutralize HCl byproducts. For example, analogous sulfonamide syntheses involve reacting 5-amino-2-methoxyaniline with 3,4-dichlorobenzenesulfonyl chloride under anhydrous conditions in dichloromethane at 0–5°C .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : To confirm substituent positions (e.g., methoxy and sulfonamide groups) via chemical shifts.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in sulfonamide derivatives with similar scaffolds .

- IR spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Q. What standard biological assays evaluate its bioactivity?

Q. How is purity assessed during synthesis?

- HPLC : Using C18 columns (e.g., Purospher STAR RP-18) with UV detection at 254 nm. Mobile phases often combine acetonitrile and phosphate buffers (pH 2.5–3.0) .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) and visualization under UV light .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

| Factor | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Replace dichloromethane with THF or DMF to enhance solubility of intermediates. | |

| Temperature | Gradual warming (0°C → room temperature) reduces side reactions (e.g., sulfonamide oxidation). | |

| Base | Use pyridine instead of triethylamine for better HCl scavenging in moisture-sensitive steps. |

Q. How do structural modifications influence bioactivity?

Q. What computational methods predict target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with bacterial dihydropteroate synthase (DHPS). Key interactions include hydrogen bonds with Arg⁶³ and hydrophobic contacts with Phe⁹² .

- MD simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .

Q. How are crystallographic ambiguities resolved for this compound?

- Single-crystal X-ray diffraction : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) resolves disorder in the benzoxazole ring .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H contacts contribute 12% to crystal packing) .

Q. How do contradictory bioactivity reports arise, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.